molecular formula C11H19NO2S B7574760 N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide

Cat. No. B7574760
M. Wt: 229.34 g/mol
InChI Key: JEKWELRMKGFLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide, also known as OTAA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. This leads to the inhibition of cell growth and proliferation. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting cell growth and inducing apoptosis, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This suggests that N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide may have potential as an antioxidant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for studying cancer biology and developing new cancer treatments. However, one limitation of using N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide.

Future Directions

There are several future directions for research on N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. One area of interest is in the development of new cancer treatments. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has shown promise in enhancing the efficacy of chemotherapy drugs, and further research is needed to determine its potential as a standalone treatment.
Another area of interest is in the study of neurological disorders. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function, and further research is needed to determine its potential as a treatment for Alzheimer's disease and Parkinson's disease.
In addition to these areas of research, there is also potential for N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide to be used as an antioxidant and in the development of new drugs for other diseases. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide involves the reaction of oxirane-2-carboxylic acid with thiolane-3-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with an amine to yield N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide. The purity of the compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of cancer. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
In addition to cancer research, N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide has been found to protect neurons from oxidative stress and improve cognitive function in animal models.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c1-9(13)12(10-4-6-15-8-10)7-11-3-2-5-14-11/h10-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKWELRMKGFLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCCO1)C2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)acetamide

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